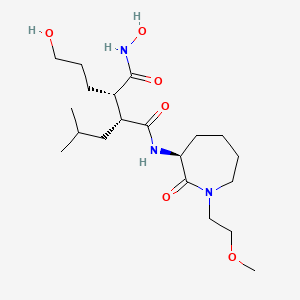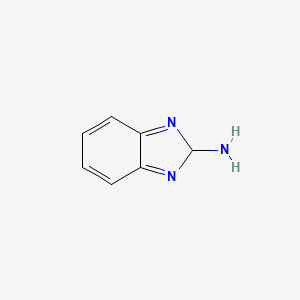
3-(1,10-Phenanthrol-2-Yl)-L-Alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,10-Phenanthrol-2-Yl)-L-Alanine is an organic compound that features a phenanthroline moiety attached to an L-alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,10-Phenanthrol-2-Yl)-L-Alanine typically involves the Friedländer condensation reaction. This reaction is carried out by condensing 2-acetylpyridine with 8-amino-7-quinolinecarbaldehyde under acidic conditions . The reaction yields the desired phenanthroline derivative, which can then be coupled with L-alanine through standard peptide coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Friedländer condensation reaction and peptide coupling steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,10-Phenanthrol-2-Yl)-L-Alanine can undergo various chemical reactions, including:
Oxidation: The phenanthroline moiety can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the phenanthroline ring can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the phenanthroline ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
Oxidation: Oxidized phenanthroline derivatives.
Reduction: Reduced phenanthroline derivatives.
Substitution: Substituted phenanthroline derivatives.
Scientific Research Applications
3-(1,10-Phenanthrol-2-Yl)-L-Alanine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-(1,10-Phenanthrol-2-Yl)-L-Alanine involves its interaction with metal ions and biological macromolecules. The phenanthroline moiety can chelate metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound can interact with DNA and proteins, potentially inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,10-Phenanthrol-2-Yl)-L-Alanine
- 3-(1,10-Phenanthrol-2-Yl)-5-methyl-1,2,4-oxadiazole
- 8-(1,10-Phenanthrol-2-Yl)-2-(pyrid-2’-yl)quinoline
Uniqueness
3-(1,10-Phenanthrol-2-Yl)-L-Alanine is unique due to its combination of a phenanthroline moiety with an L-alanine backbone. This structure allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C15H13N3O2 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1,10-phenanthrolin-2-yl)propanoic acid |
InChI |
InChI=1S/C15H13N3O2/c16-12(15(19)20)8-11-6-5-10-4-3-9-2-1-7-17-13(9)14(10)18-11/h1-7,12H,8,16H2,(H,19,20)/t12-/m0/s1 |
InChI Key |
LODBCIBKOKOGNL-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)C[C@@H](C(=O)O)N)N=C1 |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)CC(C(=O)O)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-(1,1,3,3-tetramethylbutyl)benzene](/img/structure/B10760898.png)
![2-(Oxalyl-amino)-4,7-dihydro-5h-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B10760901.png)


